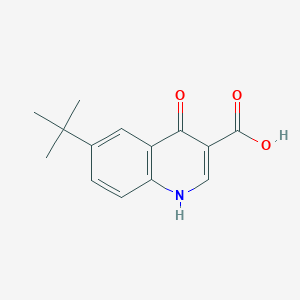

6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

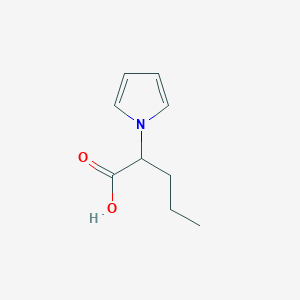

“6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid” is a chemical compound with the molecular formula C14H15NO3 . It is a white solid known for its ability to act as a ligand, which can form coordination complexes with metal ions.

Molecular Structure Analysis

The InChI code for “this compound” is1S/C14H15NO3/c1-14(2,3)8-4-5-11-9(6-8)12(16)10(7-15-11)13(17)18/h4-7H,1-3H3,(H,15,16)(H,17,18) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound is a white solid with a molecular weight of 245.28 . and should be stored at temperatures between 0-5°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Organic Chemistry

Furan Ring Formation : 6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid and its derivatives are utilized in the synthesis of furo[3,2-h]quinolones through one-pot reactions. This process involves regioselective cyclization based on the Hard and Soft Acids and Bases principle (Fujita et al., 1997).

Electrochemical Synthesis : An electro-oxidative formation approach is used for synthesizing 1,4-dihydro-4-oxo-quinoline-3-carboxylic acids, including derivatives of this compound. This method facilitates the introduction of substituents at the C7 position of the quinoline ring (Torii et al., 1991).

Metal-Free Carbonylation : The compound and its analogs are used in metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones. This process provides an efficient preparation of quinoxaline-3-carbonyl compounds under metal- and base-free conditions (Xie et al., 2019).

Defluorinative Cyclization : A novel approach involving intramolecular defluorinative cyclization has been used for synthesizing difluoromethylated quinazolic acid derivatives from compounds related to this compound (Hao et al., 2000).

Biochemische Analyse

Biochemical Properties

6-tert-Butyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of DNA gyrases, including DNA topoisomerases . These enzymes are crucial for DNA replication and transcription, and their inhibition can lead to the disruption of bacterial DNA synthesis. The compound interacts with the active sites of these enzymes, forming stable complexes that prevent the supercoiling of DNA, thereby inhibiting bacterial growth.

Cellular Effects

This compound exhibits notable effects on various cell types and cellular processes. It influences cell function by interfering with cell signaling pathways and gene expression. The compound’s inhibition of DNA gyrases leads to the accumulation of DNA breaks, triggering cellular stress responses and apoptosis in bacterial cells . Additionally, it can affect cellular metabolism by disrupting the normal function of DNA-dependent enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the DNA gyrase-DNA complex. This binding stabilizes the transient break in the DNA strands created by the enzyme, preventing the re-ligation of the DNA and thereby halting the replication process . This mechanism is similar to that of other quinolone antibiotics, which target bacterial DNA synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions. Long-term studies have shown that prolonged exposure to the compound can lead to the development of resistance in bacterial populations, necessitating careful monitoring and dosage adjustments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. The compound interacts with various enzymes, including cytochrome P450 oxidases, which facilitate its breakdown into metabolites that are excreted via the kidneys . These metabolic pathways are crucial for the compound’s clearance from the body and can influence its overall pharmacokinetics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transport proteins, such as efflux pumps, which can affect its intracellular concentration and distribution . Its ability to penetrate bacterial cell walls and accumulate at the site of infection is critical for its antibacterial activity.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on DNA gyrases. The compound does not require specific targeting signals or post-translational modifications for its activity, as it can readily diffuse into bacterial cells and reach its target enzymes . This localization is essential for its function as an antibacterial agent.

Eigenschaften

IUPAC Name |

6-tert-butyl-4-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-14(2,3)8-4-5-11-9(6-8)12(16)10(7-15-11)13(17)18/h4-7H,1-3H3,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDOTDHRGIDSHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.